2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a pyridine ring, and a nitrophenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzamide core, followed by the introduction of the pyridine ring and the nitrophenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the synthesis process is a key factor in its industrial application.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide include other benzamide derivatives and compounds with similar functional groups. Examples include:
- N-(pyridin-3-ylmethyl)benzamide
- N-(3-nitrophenyl)glycyl]amino-benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H21N5O6S |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N5O6S/c1-34(32,33)26(17-7-4-8-18(12-17)27(30)31)15-21(28)25-20-10-3-2-9-19(20)22(29)24-14-16-6-5-11-23-13-16/h2-13H,14-15H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
BFCALCURSZYVGF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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